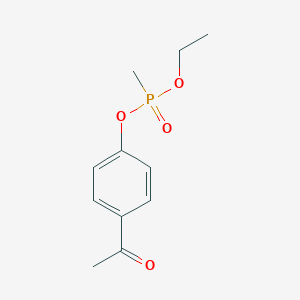
4-Acetylphenyl ethyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl ethyl methylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aromatic ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphonate group, an ethyl group, and a methyl group attached to a phenyl ring with an acetyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylphenyl ethyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenol with ethyl methylphosphonate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. For example, microwave irradiation can accelerate the dealkylation of dialkyl methylphosphonates, leading to the formation of the desired product under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl ethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
4-Acetylphenyl ethyl methylphosphonate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl ethyl methylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 4-Acetylphenyl methyl phenyl phosphate
- 4-Acetylphenyl ethyl phenylphosphonate
- 4-Acetylphenyl methyl ethylphosphonate
Comparison: 4-Acetylphenyl ethyl methylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For example, the presence of the ethyl group can influence the compound’s solubility and interaction with biological membranes, while the methyl group can affect its steric properties and reactivity in substitution reactions .
Properties
CAS No. |
918660-68-1 |
|---|---|
Molecular Formula |
C11H15O4P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
1-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C11H15O4P/c1-4-14-16(3,13)15-11-7-5-10(6-8-11)9(2)12/h5-8H,4H2,1-3H3 |
InChI Key |
BJYIEMDHYADUGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)

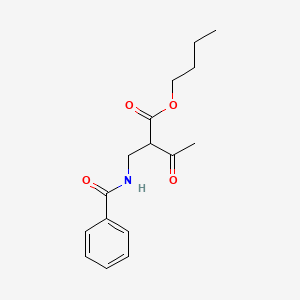
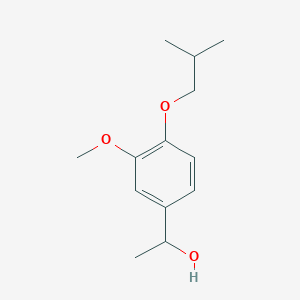
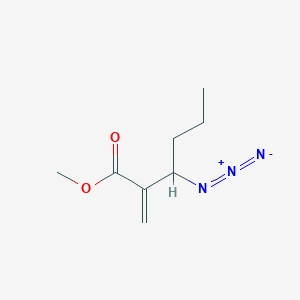
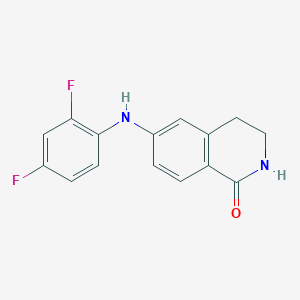
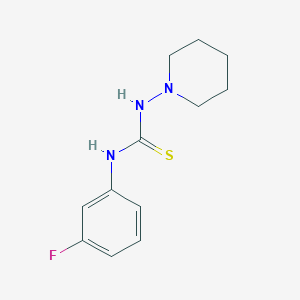
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
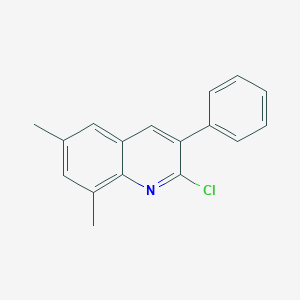
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)

![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
